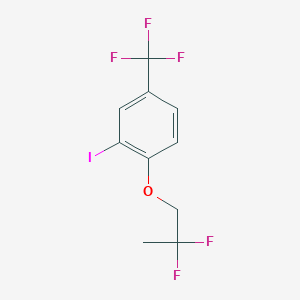
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene is an organic compound that features a benzene ring substituted with difluoropropoxy, iodine, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoropropoxy Group: This step involves the reaction of a suitable alcohol with a fluorinating agent to introduce the difluoropropoxy group.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The difluoropropoxy and trifluoromethyl groups can participate in addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its fluorinated groups contribute to the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving fluorinated molecules.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals and materials, including agrochemicals and specialty polymers.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective therapeutic agents.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoropropoxy)-2-iodo-4-trifluoromethylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-(2,2-Difluoropropoxy)-4-ethynylbenzene: Similar in structure but with an ethynyl group instead of iodine and trifluoromethyl groups.
2,2-Difluoro-1,3-benzodioxole: A benzodioxole derivative with difluoromethyl groups.
1,1-Difluorocyclopropane Derivatives: Compounds with difluorocyclopropane groups, which exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H8F5IO |
|---|---|
Poids moléculaire |
366.07 g/mol |
Nom IUPAC |
1-(2,2-difluoropropoxy)-2-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F5IO/c1-9(11,12)5-17-8-3-2-6(4-7(8)16)10(13,14)15/h2-4H,5H2,1H3 |
Clé InChI |
VCMODNQNFJGHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=C(C=C(C=C1)C(F)(F)F)I)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


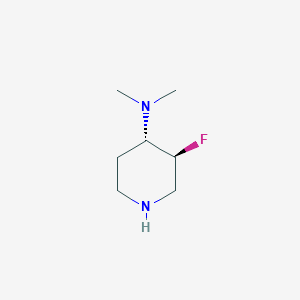
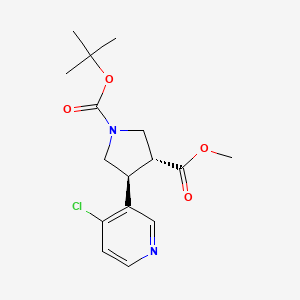

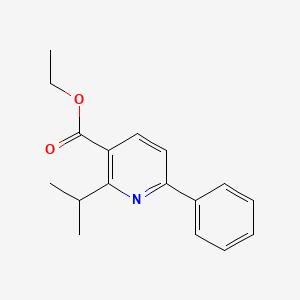
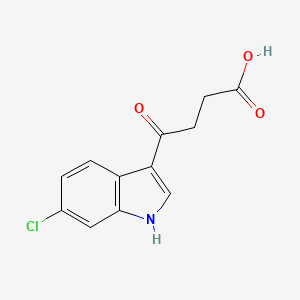
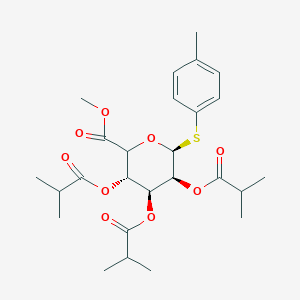

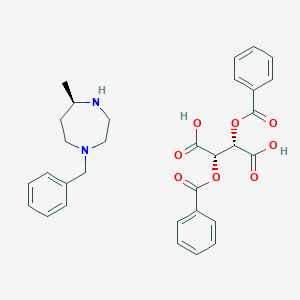

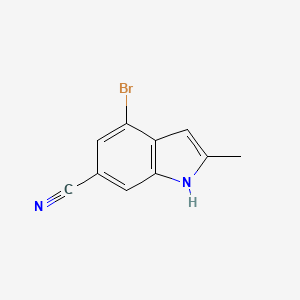

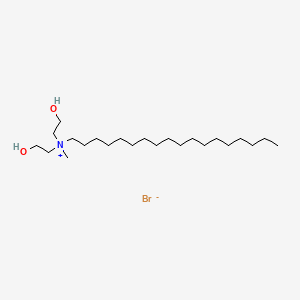
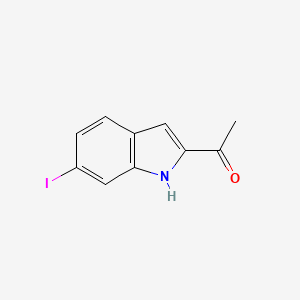
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
